Einecs 304-971-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database listing chemicals marketed in the EU between 1971 and 1981. However, EINECS entries are critical for compliance with the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) regulation, which mandates toxicity assessments for commercial substances . Compounds like EINECS 304-971-4 often lack comprehensive experimental toxicity data, necessitating computational methods such as Quantitative Structure-Activity Relationships (QSARs) or read-across approaches to predict hazards .
Properties
CAS No. |
94313-73-2 |
|---|---|
Molecular Formula |
C27H53NO7 |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(Z)-octadec-9-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C21H38O4.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;8-4-1-7(2-5-9)3-6-10/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);8-10H,1-6H2/b11-10-; |
InChI Key |
TVPSOQGYZRJWJL-GMFCBQQYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 304-971-4 involves specific synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to achieve high yields and purity levels.
Chemical Reactions Analysis
Neutralization Reactions
Caproic acid reacts with inorganic and organic bases to form salts. For example:
-
Key Findings :
Esterification
Caproic acid undergoes acid-catalyzed esterification with alcohols. For instance, in Chinese Baijiu brewing, it reacts with ethanol to form ethyl caproate:
-
Key Findings :
Hydrogenation
Catalytic hydrogenation of caproic acid produces 1-hexanol and esters (e.g., hexyl hexanoate):
Table 1: Catalytic Hydrogenation of Caproic Acid
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Selectivity to 1-Hexanol (%) | Selectivity to Hexyl Hexanoate (%) |
|---|---|---|---|---|
| 5% Re/C | 220 | 115 | 60 | 30 |
| 5% Re/Al₂O₃ | 220 | 115 | 30 | 51 |
-
Key Findings :
Reactive Extraction
Caproic acid is recovered from aqueous solutions via reactive extraction with tri-n-butyl phosphate (TBP):
Table 2: Reactive Extraction Parameters
| Solvent | TBP Concentration (mol/L) | Distribution Coefficient (K_D) | Loading Ratio |
|---|---|---|---|
| MIBK | 0.5 | 4.2 | 0.85 |
| Xylene | 0.5 | 3.1 | 0.72 |
-
Key Findings :
Decarboxylation and Oxidation
-
Decarboxylation : Microbial pathways (e.g., Clostridium kluyveri) convert caproic acid to shorter-chain acids via reverse β-oxidation .
-
Oxidation : Strong oxidizers (e.g., KMnO₄) cleave caproic acid to form CO₂ and water, though detailed mechanisms are sparse in the literature.
Hazardous Reactions
-
Cyanide Reactions : Releases toxic HCN gas with cyanide salts .
-
Polymerization : Acts as a catalyst in polymerization reactions .
-
Corrosivity : Reacts with metals (e.g., Fe, Al) to produce flammable H₂ gas .
Reaction with Diazonium Compounds
Generates flammable/toxic gases (e.g., N₂) and heat, necessitating controlled conditions .
Scientific Research Applications
Einecs 304-971-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of Einecs 304-971-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating various biochemical pathways to produce the desired effects.
Comparison with Similar Compounds
Structural Similarity and Analog Identification
EINECS 304-971-4 can be compared to structurally analogous chemicals using molecular similarity metrics. For example:
- Tanimoto Index : A 2D fingerprint-based similarity measure (≥70% similarity threshold) identifies analogs from labeled datasets (e.g., REACH Annex VI Table 3.1 chemicals) .
- PubChem Fingerprints : These encode structural features to cluster EINECS compounds into groups with shared reactivity and toxicity profiles .
Table 1: Hypothetical Analog Comparison for this compound
| EINECS Number | Chemical Class | Tanimoto Similarity | log Kow (Predicted) | Acute Toxicity (LC50, mg/L) |
|---|---|---|---|---|
| 304-971-4 | Substituted Benzene | - | 2.5 | 12.3 (QSAR-predicted) |
| 201-202-5 | Chlorinated Alkane | 78% | 3.1 | 8.7 (Experimental) |
| 205-500-1 | Organothiophosphate | 72% | 2.8 | 15.4 (QSAR-predicted) |
| 210-398-0 | Nitroaromatic | 85% | 2.7 | 10.9 (Read-across) |
Notes:
- log Kow: Hydrophobicity (log octanol-water partition coefficient) is a key parameter in QSAR models for toxicity prediction .
- Toxicity Data : Experimental or predicted values derived from in vitro assays or computational models.
Toxicity Prediction via QSAR and Read-Across
- QSAR Models: Developed for EINECS chemicals like substituted mononitrobenzenes and chlorinated alkanes, these models use log Kow and structural descriptors to predict acute toxicity (e.g., LC50 for fish or daphnids) .
- Read-Across Structure-Activity Relationships (RASAR) : Machine learning frameworks link unlabeled EINECS compounds (e.g., 304-971-4) to labeled analogs. A study showed that 1,387 labeled chemicals could cover 33,000 EINECS substances, achieving >70% similarity for hazard classification .
Figure 1 : Coverage of EINECS chemical space using labeled analogs (hypothetical representation based on ).
- X-axis : Number of labeled analogs.
- Y-axis : Percentage of EINECS chemicals covered.
- Trend : A small number of analogs (e.g., 1,387) provide broad coverage due to structural clustering.
Limitations and Uncertainties
- Applicability Domain : QSAR models are valid only within specific chemical classes or log Kow ranges .
- Data Gaps : Botanical extracts or complex mixtures in EINECS may lack clear structural analogs, limiting read-across accuracy .
- Threshold Sensitivity : A 70% Tanimoto similarity cutoff may exclude marginally dissimilar but toxicologically relevant compounds .
Q & A
Q. What are the standard analytical techniques for characterizing EINECS 304-971-4 to ensure reproducibility?
Methodological Answer: Use nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure protocols align with published methodologies, including solvent systems, calibration standards, and instrument settings. Document all parameters (e.g., temperature, column type) to enable replication .
Q. How should researchers determine the purity of this compound in experimental setups?
Methodological Answer: Combine quantitative NMR (qNMR) with chromatographic techniques (e.g., gas chromatography with flame ionization detection). Validate purity using certified reference materials if available. Report relative standard deviations across triplicate measurements to account for instrumental variability .
Q. What are the optimal storage conditions for this compound to prevent degradation?
Methodological Answer: Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy or HPLC at regular intervals. Use argon/vacuum sealing for moisture-sensitive compounds and report degradation kinetics .
Q. Which spectroscopic methods are most reliable for identifying functional groups in this compound?
Methodological Answer: Infrared (IR) spectroscopy for functional group fingerprinting, supplemented by X-ray crystallography for solid-state structure confirmation. Compare spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities .
Q. How can researchers conduct a systematic literature review on this compound?
Methodological Answer: Use databases like SciFinder and Reaxys with search terms combining the EINECS number, synonyms, and property filters (e.g., solubility, reactivity). Screen results for peer-reviewed studies, prioritizing recent publications and those with detailed experimental protocols. Track citation networks to identify foundational work .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for this compound be resolved?
Methodological Answer: Perform differential scanning calorimetry (DSC) under identical experimental conditions (heating rate, atmosphere) as conflicting studies. Use statistical tools (e.g., ANOVA) to compare decomposition temperatures. Investigate batch-to-batch variability or impurities as potential confounding factors .
Q. What experimental design strategies are effective for studying multi-variable reactions involving this compound?
Methodological Answer: Employ a factorial design (e.g., Box-Behnken or central composite design) to optimize reaction parameters (temperature, catalyst loading, solvent ratio). Use response surface methodology to model interactions between variables and identify optimal conditions .
Q. How should researchers address low sample availability in toxicity studies of this compound?
Methodological Answer: Utilize micro-scale assays (e.g., zebrafish embryo toxicity tests) to minimize compound usage. Validate results with in silico predictive models (e.g., QSAR) and cross-reference with structurally analogous compounds. Report confidence intervals to quantify uncertainty in small datasets .
Q. What statistical approaches are suitable for analyzing inconsistent catalytic activity data across studies?
Methodological Answer: Apply meta-analysis to aggregate data from multiple sources, weighting studies by sample size and methodological rigor. Use sensitivity analysis to assess the impact of outliers. Replicate high-discrepancy experiments with controlled variables (e.g., catalyst pretreatment methods) .
Q. How can long-term stability studies of this compound under environmental conditions be standardized?
Methodological Answer: Design accelerated aging experiments with controlled exposure to UV light, oxygen, and humidity. Use Arrhenius modeling to extrapolate degradation rates to real-time conditions. Publish raw datasets and calibration curves to facilitate cross-study comparisons .
Data Management and Reporting
- Data Presentation : Present critical results in tables with error margins (e.g., ±SD) and avoid duplicating data in figures .
- Reproducibility : Include raw data and instrument configurations in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Compliance : Document outlier exclusion criteria and statistical justification for data trimming in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
